3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Descripción
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a fused bicyclic core with isoxazole and pyrrolidine moieties. Its structure features three distinct substituents:
- 4-(Difluoromethoxy)phenyl at position 3, providing electron-withdrawing properties and metabolic stability.
- Phenyl at position 2, contributing to aromatic interactions in biological systems.
- 2-(Trifluoromethyl)phenyl at position 5, enhancing lipophilicity and resistance to oxidative metabolism .
The fluorinated groups (difluoromethoxy and trifluoromethyl) are critical for modulating pharmacokinetic properties, such as increased membrane permeability and reduced cytochrome P450-mediated degradation, compared to non-fluorinated analogs .
Propiedades
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O4/c26-24(27)35-16-12-10-14(11-13-16)20-19-21(36-32(20)15-6-2-1-3-7-15)23(34)31(22(19)33)18-9-5-4-8-17(18)25(28,29)30/h1-13,19-21,24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRWYUMQGDPBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups. This could suggest that the compound might interact with its targets through a similar mechanism.
Actividad Biológica
The compound 3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule with potential biological activities. Its structure includes multiple fluorinated aromatic rings and a dihydropyrroloisoxazole core, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action as reported in various studies.
- Molecular Formula : C25H17F5N2O4
- Molecular Weight : 504.41 g/mol
- CAS Number : [Not provided]
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives, including the target compound. For instance, related compounds have shown significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The cytotoxic activity is often measured using the MTT assay, which assesses cell viability based on mitochondrial activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3a-3c | HeLa | >100 |
| Target Compound | TBD | TBD |
The target compound's specific IC50 value remains to be determined but is expected to be in a similar range based on structural analogs.
The mechanisms underlying the cytotoxic effects of isoxazole derivatives are multifaceted:
- Induction of Apoptosis : Some derivatives promote apoptosis through modulation of Bcl-2 family proteins. For example, certain isoxazoles have been reported to decrease Bcl-2 expression while increasing p21^WAF-1 levels, leading to cell cycle arrest and apoptosis in cancer cells .
- Cell Cycle Arrest : The ability to induce cell cycle arrest is crucial for the cytotoxicity observed in many compounds. The target compound may exhibit similar properties due to its structural features that influence cellular signaling pathways.
Study 1: Synthesis and Evaluation
A study focused on synthesizing new derivatives based on the isoxazole framework evaluated their cytotoxicity against various cancer cell lines. The findings indicated that modifications to the isoxazole structure could enhance biological activity significantly. The presence of electron-withdrawing groups like trifluoromethyl increased lipophilicity and potential interactions with biological targets .
Study 2: Structure-Activity Relationship (SAR)
Research on SAR has revealed that the introduction of fluorinated substituents can significantly enhance the potency of isoxazole derivatives. For example, compounds with trifluoromethyl groups demonstrated improved binding affinity to specific receptors involved in cancer progression .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related pyrrolo[3,4-d]isoxazole-dione derivatives from the provided evidence:
Key Differences
Fluorinated vs. Chlorinated Substituents: The target compound’s difluoromethoxy and trifluoromethyl groups confer higher metabolic stability compared to dichlorophenyl analogs (), which are prone to glutathione conjugation and dehalogenation .
Biological Activity: Pyrrolo[3,4-d]isoxazole-diones with chlorophenyl groups () are associated with broad-spectrum antifungal and anticonvulsant activity . The dimethylamino group in enhances solubility but may reduce CNS penetration due to increased polarity . Fluorinated analogs (target compound) are hypothesized to exhibit kinase inhibition (e.g., VEGFR-2) based on structural similarity to oxazolo[5,4-d]pyrimidine derivatives in .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step regioselective fluorination, whereas chlorinated analogs () are synthesized via simpler nucleophilic substitution .
Research Findings and Implications
- Druglikeness : The target compound’s calculated logP (~4.2) and topological polar surface area (TPSA ~65 Ų) align with Lipinski’s Rule of Five, suggesting oral bioavailability .
- Toxicity : Fluorinated groups reduce hepatotoxicity risk compared to chlorinated analogs, as seen in , where chlorinated derivatives showed higher neurotoxicity .
- Target Specificity : Molecular docking simulations (as in ) predict strong binding to hydrophobic kinase pockets due to trifluoromethyl-phenyl interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
